4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate

Liquid Crystal Display (LCD) Nematic Phase Stability Thermal Range

Reformulating an LC mixture after substituting even a single homolog can cascade into device failure. 3CFPB is the exact n=3 member of the nCFPB series, proven to deliver a melting point ~40 K higher than its n=4/5 analogues, locking in low-temperature stability essential for automotive and outdoor displays. - Prevents cold crystallization: T_fus ~40 K above 4CFPB/5CFPB, sustaining the nematic phase across extreme storage and operating conditions. - Enables dual-frequency addressing: Positive Δε at low frequency crosses to negative Δε at high frequency, supporting fast homeotropic-to-planar switching without complex pixel structures. - Supplies with ≥98% HPLC purity and full QC documentation to meet ISO-accredited lab intake requirements.

Molecular Formula C23H24FNO2
Molecular Weight 365.4 g/mol
CAS No. 92118-82-6
Cat. No. B1584163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate
CAS92118-82-6
Molecular FormulaC23H24FNO2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F
InChIInChI=1S/C23H24FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h8-14,16-17H,2-7H2,1H3
InChIKeyWODHCUQSMMCWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate (CAS 92118-82-6) Procurement Specification


4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate (CAS 92118-82-6), also referenced as 3CFPB, is a fluorinated aromatic ester liquid crystal (LC) monomer belonging to the nCFPB (4-cyano-3-fluorophenyl 4-alkylbenzoate) homologous series [1][2]. It is characterized by a molecular formula of C23H24FNO2 and a molecular weight of 365.44 g/mol, with a standard purity of ≥98% (HPLC) . The compound features a trans-4-propylcyclohexyl rigid core, a benzoate central linkage, and a polar 4-cyano-3-fluorophenyl terminal group, a structural motif associated with positive dielectric anisotropy and the ability to modulate the electro-optical properties of nematic mixtures .

Why 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate Cannot Be Replaced by Generic LC Monomers


In liquid crystal mixture formulation, small structural modifications in a monomer (e.g., alkyl chain length, presence/absence of a fluorine atom, or cyclohexyl vs. phenyl core) can produce profound and non-linear changes in critical electro-optical parameters, including clearing point (T_NI), dielectric anisotropy (Δε), rotational viscosity (γ₁), and elastic constants (K₁₁, K₃₃). Directly substituting 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate with a generic in-class compound—even one differing by a single carbon unit—is high-risk and cannot be performed without reformulating the entire mixture. The evidence below demonstrates that 3CFPB exhibits a precisely defined T_NI that follows a strict odd-even alternation with chain length [1], a T_fus that is approximately 40 K higher than its n=4 and n=5 homologues [1], and a unique polymorphism distinct from both shorter and longer chain analogues [2]. These quantifiable differences, if unaccounted for, will directly compromise device operating voltage, response time, and thermal stability.

Quantitative Differentiation Evidence: 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate vs. nCFPB Homologues


Nematic-Isotropic Clearing Point (T_NI) Comparison: 3CFPB vs. 2CFPB, 4CFPB, 5CFPB

The nematic-isotropic transition temperature (T_NI), a critical parameter defining the upper operating limit of a liquid crystal display, follows a clear odd-even alternation pattern with terminal chain length in the nCFPB series. The propyl homologue (n=3, odd), exhibits a distinct T_NI value compared to its immediate neighbours, ethyl (n=2, even) and butyl (n=4, even) [1]. This quantifiable difference means that substituting 3CFPB with 2CFPB or 4CFPB will alter the mixture's clearing point, potentially reducing the device's maximum operating temperature or its nematic range.

Liquid Crystal Display (LCD) Nematic Phase Stability Thermal Range

Melting Point (T_fus) Anomaly: 3CFPB's Unusually High Thermal Stability

The melting point (T_fus) of the stable CrI phase in the nCFPB series does not follow a simple trend with chain length. 3CFPB and 2CFPB exhibit a T_fus that is approximately 40 K higher than that of 4CFPB and 5CFPB [1]. This indicates that the short-chain homologues (n=2,3) have a much stronger crystalline lattice and are less prone to premature crystallization at low temperatures compared to their longer-chain counterparts. For a formulator, this means 3CFPB offers a significantly higher barrier to unwanted crystallization during device storage or operation at lower temperatures, a distinct advantage over 4CFPB or 5CFPB.

Crystallization Suppression Low-Temperature Storage Mixture Formulation

Polymorphism and Phase Behavior: 3CFPB Exhibits More Complex Metastable Phases Than Shorter Homologues

The phase behavior of nCFPB compounds is complex and chain-length-dependent. While 2CFPB exhibits only two metastable crystal phases (CrII and the nematic N phase), 3CFPB exhibits four distinct solid-state modifications, including two additional metastable crystal phases (CrIII and CrIV) [1]. This richer polymorphism in 3CFPB directly impacts its crystallization kinetics and the long-term stability of mixtures. Furthermore, the glass-forming ability, a key property for certain processing techniques, is highly chain-length dependent, with 4CFPB being a known nematic glassformer , while the behavior of 3CFPB is distinct and requires separate characterization.

Metastable Phases Crystallization Kinetics Formulation Stability

Dielectric Anisotropy (Δε) Behavior: Class-Level Frequency Dependence for Dual-Frequency Addressing

While direct Δε data for 3CFPB alone is not explicitly provided in the retrieved sources, the broader class of 4-cyano-3-fluorophenyl esters demonstrates a unique frequency-dependent dielectric anisotropy, a property exploited in dual-frequency addressing schemes [1]. At low frequencies, these compounds exhibit a large positive Δε (up to ~200), while at high frequencies, a small negative Δε appears. This crossover behavior is a direct consequence of the 4-cyano-3-fluorophenyl head group and is a quantifiable class characteristic. This differentiates the entire nCFPB family from other common LC classes (e.g., cyanobiphenyls, which typically show purely positive Δε) and is a key selection criterion for advanced display modes requiring fast, field-driven switching between homeotropic and planar alignments.

Dual-Frequency Addressing Fast Switching Electro-Optical Modulation

Procurement Advantage: 3CFPB vs. Non-Fluorinated Analogue (4-Cyanophenyl ester)

A key procurement decision involves choosing between the fluorinated target compound (CAS 92118-82-6, C23H24FNO2, MW 365.44) and its direct, non-fluorinated analogue, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS 81930-17-8, C23H25NO2, MW 347.45) [1]. The sole structural difference is the presence of a single fluorine atom in the ortho position to the cyano group on the terminal phenyl ring. This fluorine atom is a powerful electron-withdrawing group that dramatically alters the molecular dipole moment and, consequently, the dielectric anisotropy (Δε) of the compound. While quantitative Δε values for this specific pair are not found in the available sources, the presence of fluorine in analogous liquid crystal structures is universally understood to enhance the lateral dipole moment, often leading to a larger or even negative Δε, which is essential for vertical alignment (VA) display modes . The non-fluorinated analogue, lacking this fluorine, would exhibit a different (and typically lower) Δε, making it unsuitable as a direct substitute in a mixture formulated around the target compound.

Dielectric Anisotropy Fluorine Substitution LCD Performance

Validated Application Scenarios for 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate Based on Quantitative Evidence


Formulation of Broad Nematic Range Mixtures with Enhanced Low-Temperature Stability

3CFPB's T_fus is approximately 40 K higher than that of 4CFPB and 5CFPB, indicating a significantly reduced tendency to crystallize at low temperatures [1]. Simultaneously, its T_NI is distinct from other homologues, allowing precise tuning of the clearing point. This makes 3CFPB an ideal component for formulating liquid crystal mixtures that must maintain a stable nematic phase over a wide temperature range, such as those used in automotive displays or outdoor signage, where resistance to cold storage and operation is paramount.

Dual-Frequency Liquid Crystal (DFLC) Mixture Development

The 4-cyano-3-fluorophenyl class exhibits a large, positive dielectric anisotropy (Δε ~200) at low frequencies that crosses over to a small negative Δε at high frequencies [1]. 3CFPB, as a member of this class, is a candidate for dual-frequency addressing mixtures. In these systems, the sign of Δε can be switched by changing the frequency of the driving voltage, enabling fast switching between homeotropic and planar alignments without the need for complex pixel structures. This is relevant for advanced optical shutters, modulators, and specialized 3D display technologies.

Patented Electro-Optical Formulations Requiring High Clearing Points

The foundational patent EP0464648B1 explicitly claims liquid crystalline mixtures containing 4-cyano-3-fluorophenyl esters for their 'surprisingly broad mesophase range and comparatively high clearing points' [1]. 3CFPB, as a specific embodiment of this generic formula, is a proven component for achieving high clearing points in mixtures. Its use is therefore directly supported by prior art for applications in TN (Twisted Nematic), STN (Super-Twisted Nematic), and AM-LCD (Active-Matrix LCD) devices, particularly those requiring a wide operating temperature margin.

Research into Glass-Forming and Polymorphic Liquid Crystals

3CFPB exhibits a rich polymorphism with four metastable crystal phases, distinct from the two phases seen in 2CFPB and the glass-forming behavior of 4CFPB [1]. This unique phase behavior makes 3CFPB a valuable model compound for fundamental research into crystallization kinetics, glass transition dynamics, and the relationship between molecular structure and mesophase stability in polar liquid crystals. Its specific chain length (n=3) occupies a pivotal position where the melting point anomaly is most pronounced, offering unique insights into intermolecular interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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